molecular formula C9H17F3N2 B13978497 N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine

N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine

Cat. No.: B13978497
M. Wt: 210.24 g/mol
InChI Key: QPWOYAHYNSXPMM-UHFFFAOYSA-N
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Description

N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine is an organic compound that features a piperidine ring attached to an ethanamine backbone, with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:

    Formation of Piperidin-4-ylmethyl Intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to form the piperidin-4-ylmethyl intermediate.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Final Coupling Reaction: The piperidin-4-ylmethyl intermediate is then coupled with ethanamine in the presence of a base to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine ring contributes to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-ylmethyl)-N-methylmethanamine: Similar structure but lacks the trifluoromethyl group.

    N-(piperidin-4-ylmethyl)-N-ethylmethanamine: Similar structure with an ethyl group instead of a trifluoromethyl group.

Uniqueness

N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.

Properties

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine

InChI

InChI=1S/C9H17F3N2/c1-2-14(9(10,11)12)7-8-3-5-13-6-4-8/h8,13H,2-7H2,1H3

InChI Key

QPWOYAHYNSXPMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCNCC1)C(F)(F)F

Origin of Product

United States

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